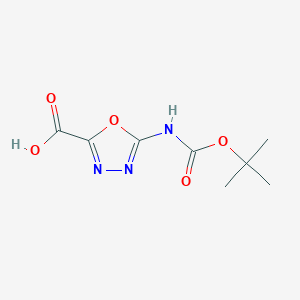
Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a methyl ester group at the 3-position of the pyrrole ring and a meta-tolyl group attached to the 2-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
The synthesis of Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and ethyl acetoacetate.
Condensation Reaction: The m-toluidine undergoes a condensation reaction with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the pyrrole ring structure.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 2
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 2-(3-methylphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)12-11(6-7-14-12)13(15)16-2/h3-8,14H,1-2H3 |
InChIキー |
WHEFKDQFMFQVCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C=CN2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


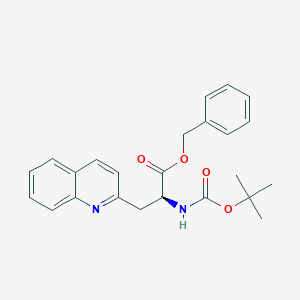
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
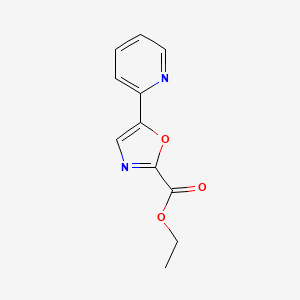
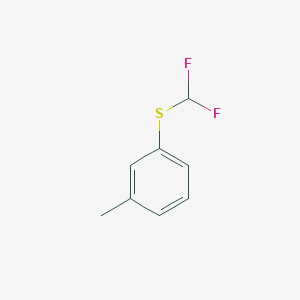
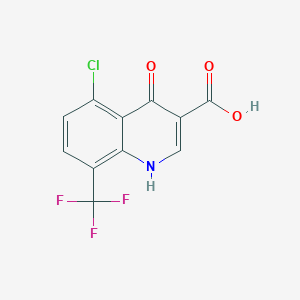
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
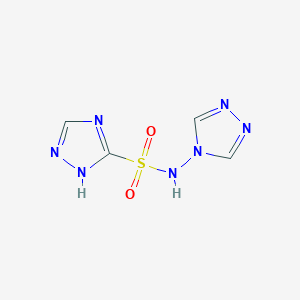


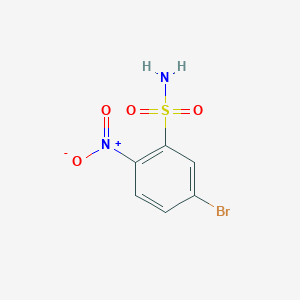
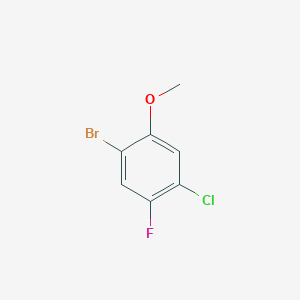
![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
